3-Methyl-2-phenylimidazole-4-sulfonyl chloride

Catalog No.
S6647237
CAS No.
1784954-89-7
M.F
C10H9ClN2O2S
M. Wt
256.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-phenylimidazole-4-sulfonyl chloride

CAS Number

1784954-89-7

Product Name

3-Methyl-2-phenylimidazole-4-sulfonyl chloride

IUPAC Name

3-methyl-2-phenylimidazole-4-sulfonyl chloride

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

InChI

InChI=1S/C10H9ClN2O2S/c1-13-9(16(11,14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

FEQNODMGPGRVNO-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl

The exact mass of the compound 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride, 95% is 256.0073264 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-2-phenylimidazole-4-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₉ClN₂O₂S. It features a sulfonyl chloride group attached to an imidazole ring, making it a valuable intermediate in organic synthesis. The compound is characterized by its five-membered aromatic heterocyclic structure containing two nitrogen atoms, which contribute to its unique chemical properties. The presence of a methyl group at position 3 and a phenyl group at position 2 modifies the electronic characteristics of the imidazole ring, enhancing its reactivity and potential applications in various

Aryl sulfonyl chlorides are generally known to be corrosive and irritating to skin, eyes, and respiratory tract []. 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is likely to possess similar hazards. It is advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

, including:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates, respectively:
    text
    R-SO2Cl + Nu-H -> R-SO2-Nu + HCl
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid:
    text
    R-SO2Cl + H2O -> R-SO2OH + HCl

These reactions highlight its utility in synthesizing more complex molecules and functional groups .

While specific biological activity data for 3-Methyl-2-phenylimidazole-4-sulfonyl chloride is limited, compounds with similar structures have been investigated for various pharmacological properties. Imidazole derivatives are often explored for their potential antimicrobial, antifungal, and anticancer activities. The sulfonamide derivatives formed from such compounds have shown promise in therapeutic applications due to their ability to inhibit certain enzymes .

The synthesis of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride typically involves the following steps:

  • Formation of Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions involving aldehydes and amines.
  • Introduction of Sulfonyl Chloride: The final step involves the introduction of the sulfonyl chloride group, usually through reaction with chlorosulfonic acid or sulfur trioxide followed by chlorination.

These methods allow for efficient production of the compound while maintaining high yields and purity .

3-Methyl-2-phenylimidazole-4-sulfonyl chloride serves several important roles in organic chemistry:

  • Intermediate in Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block for Functional Materials: The compound can be utilized in creating functional materials due to its reactive sulfonyl chloride group.
  • Research Tool: It is also employed in research settings for studying enzyme inhibition and other biochemical pathways .

Interaction studies involving 3-Methyl-2-phenylimidazole-4-sulfonyl chloride typically focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized to modify other molecules or as part of larger synthetic routes. Such interactions are essential for developing new drugs or materials that leverage the unique properties of this compound .

Several compounds share structural similarities with 3-Methyl-2-phenylimidazole-4-sulfonyl chloride, including:

Compound NameStructure FeaturesUnique Characteristics
1-Methyl-2-phenylimidazoleContains a methyl and phenyl group on imidazoleUsed in medicinal chemistry
4-Methyl-2-phenyimidazoleMethyl group at position 4 instead of position 3Exhibits different reactivity patterns
Benzene sulfonamideContains a benzene ring with a sulfonamide groupKnown for antibacterial properties
Imidazoles with different substituentsVarying groups on the imidazole ringDiverse biological activities

The uniqueness of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride lies in its specific substitution pattern on the imidazole ring and the presence of the sulfonyl chloride group, which enhances its reactivity compared to other similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

256.0073264 g/mol

Monoisotopic Mass

256.0073264 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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